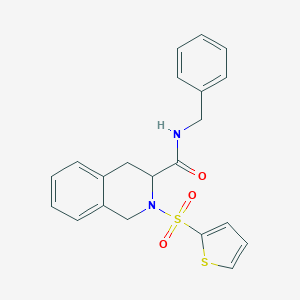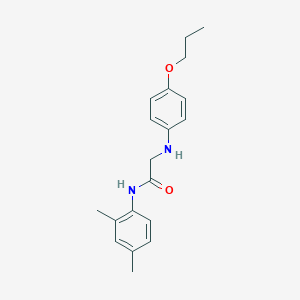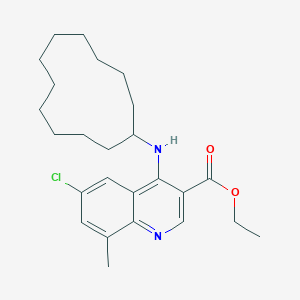![molecular formula C21H20ClNO4S B284907 N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has been shown to have promising anticancer activity in preclinical studies, and its mechanism of action and potential therapeutic applications are the focus of ongoing research.
Wirkmechanismus
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide is a selective inhibitor of BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in B cells. Inhibition of BTK by N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide leads to the disruption of these signaling pathways, resulting in cell death and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against BTK in both biochemical and cellular assays. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has demonstrated significant antitumor activity against a range of B-cell malignancies, with minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages as a tool compound for studying B-cell receptor signaling and the role of BTK in cancer. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and minimal toxicity to normal cells. However, there are also some limitations to its use in laboratory experiments. N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for BTK may limit its usefulness in studying other signaling pathways that are involved in cancer.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide derivatives that have improved pharmacokinetic properties and potency against BTK. Additionally, there is ongoing research to identify biomarkers that can predict response to N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and other BTK inhibitors in cancer patients. Overall, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide represents a promising tool compound for studying B-cell receptor signaling and developing new therapies for B-cell malignancies.
Synthesemethoden
The synthesis of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been described in several publications. The most commonly reported method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxybenzoic acid and a palladium catalyst to give the final product, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide. Other methods have also been reported, including a one-pot synthesis that involves the use of a palladium catalyst and a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been the subject of numerous preclinical studies investigating its potential as an anticancer agent. It has been shown to be effective against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have demonstrated that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell death in cancer cells. In vivo studies have also shown that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has significant antitumor activity in mouse models of B-cell lymphoma.
Eigenschaften
Molekularformel |
C21H20ClNO4S |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClNO4S/c1-11-7-13(3)19(8-12(11)2)28(25,26)23-14-9-15-20-17(24)5-4-6-18(20)27-21(15)16(22)10-14/h7-10,23H,4-6H2,1-3H3 |
InChI-Schlüssel |
ODXVLWJMRQFGPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C4=C(O3)CCCC4=O)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)





![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)